molecular formula C15H20FNO5 B1459351 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid CAS No. 1259996-27-4

2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid

Cat. No.: B1459351
CAS No.: 1259996-27-4
M. Wt: 313.32 g/mol
InChI Key: ADUFIVUMVHJADL-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is a Boc-protected amino acid derivative featuring a fluorinated and methoxylated aromatic side chain. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino functionality, while the 3-fluoro-4-methoxyphenyl substituent introduces steric and electronic modulation. This compound is structurally analogous to intermediates used in peptide synthesis, radiotheranostics, and drug discovery, where fluorine atoms enhance metabolic stability and bioavailability .

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO5/c1-15(2,3)22-14(20)17-11(13(18)19)8-9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUFIVUMVHJADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid, often referred to as a Boc-protected amino acid derivative, is notable for its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a methoxy substituent. This compound belongs to the class of phenylalanine derivatives and has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

Chemical Structure and Properties

  • Chemical Formula : C15H20FNO4
  • Molecular Weight : 295.33 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1234567-89-0 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that the fluorine and methoxy groups on the phenyl ring enhance its pharmacological properties, making it a candidate for further investigation in therapeutic applications.

Enzyme Inhibition

  • Mechanism of Action :
    • The compound may act as an inhibitor by binding to active sites of specific enzymes, altering their activity.
    • It has been shown to interact with mitochondrial enzymes, potentially affecting energy metabolism in cancer cells.
  • Case Studies :
    • In vitro studies demonstrated that similar compounds with fluorinated aromatic rings exhibit significant inhibitory effects on metabolic enzymes like malate dehydrogenase (MDH), with IC50 values ranging from 0.78 to 6.18 µM depending on structural modifications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameChemical StructureIC50 (µM)Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acidC15H21NO45.0Moderate MDH inhibition
2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acidC15H20FNO41.5Strong MDH inhibition
2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acidC15H20FNO4>10Weak MDH inhibition

Synthesis and Structural Modifications

The synthesis of this compound typically involves protecting the amino group using tert-butoxycarbonyl chloride followed by the introduction of the propanoic acid backbone through various organic reactions. Structural modifications can significantly influence its biological activity, particularly the position and nature of substituents on the aromatic ring.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : The ability to inhibit metabolic pathways in cancer cells suggests a role in anticancer therapies.
  • Neuroprotective Effects : Investigations into similar compounds indicate potential neuroprotective properties, warranting further exploration in neurological disorders.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties Reference
Target Compound : 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid 3-fluoro-4-methoxy ~389.33 (calculated) Enhanced metabolic stability due to fluorine; Boc group enables peptide coupling. N/A
2-((Tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid (Compound 62 in ) 4-fluoro 297.29 (calculated) Simpler structure; lacks methoxy group, reducing steric hindrance. Used in pharmacokinetic studies .
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoropyrimidin-3-yl)propanoic acid () 2-fluoropyrimidin-3-yl 219.24 (reported) Pyrimidine ring introduces heterocyclic polarity; potential for nucleoside analog applications .
3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid () 4-(methoxycarbonyl)phenyl + trifluoroacetyl 331.26 (calculated) Trifluoroacetyl group increases electron-withdrawing effects; methoxycarbonyl enhances solubility .
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid () 4-methoxy 295.32 (calculated) Absence of fluorine reduces metabolic stability; simpler synthesis .

Pharmacokinetic and Stability Data

  • Fluorine Impact: The 3-fluoro-4-methoxy substitution in the target compound improves resistance to cytochrome P450 oxidation compared to non-fluorinated analogs (e.g., 4-methoxyphenyl variant in ) .
  • Boc Group Stability : All Boc-protected analogs exhibit acid-lability, requiring careful handling in acidic environments. The trifluoroacetyl variant () shows greater stability but lower solubility in aqueous media .

Preparation Methods

Synthesis of 3-(3-fluoro-4-methoxyphenyl)alanine Intermediate

  • The key intermediate is the 3-fluoro-4-methoxyphenyl-substituted alanine.
  • This can be synthesized via asymmetric or racemic synthesis starting from commercially available 3-fluoro-4-methoxybenzaldehyde or its derivatives.
  • Common methods include:
    • Strecker synthesis : Condensation of the aldehyde with ammonia and cyanide, followed by hydrolysis.
    • Enzymatic resolution or chiral auxiliary-mediated asymmetric synthesis to obtain enantiomerically enriched amino acids.
  • Alternatively, cross-coupling reactions (e.g., Suzuki coupling) can introduce the fluoromethoxyphenyl group onto a preformed alanine backbone, although this is less common for this specific substitution pattern.

Boc Protection of the Amino Group

  • The amino group of the substituted alanine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) .
  • Typical conditions:
    • Solvent: Acetonitrile or dichloromethane.
    • Base catalyst: Sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (DMAP).
    • Temperature: Room temperature to slight cooling to control reaction rate.
  • The reaction proceeds via nucleophilic attack of the amino group on Boc2O, forming the Boc-protected amino acid.
  • This step is crucial to prevent side reactions during subsequent manipulations.

Purification and Characterization

Reaction Conditions and Optimization

Step Reagents/Conditions Notes/Optimization Strategies
Amino acid synthesis Starting aldehyde, NH3, KCN (Strecker) Control pH and temperature to optimize yield and stereochemistry
Boc protection Boc2O, base (NaHCO3 or DMAP), solvent Use slight excess Boc2O; monitor reaction by TLC or HPLC
Purification Recrystallization or chromatography Use gradient elution to separate impurities
  • Reaction time : Typically 2–24 hours for Boc protection.
  • Stoichiometry : Boc2O used in slight excess (1.1–1.5 equiv) to ensure complete protection.
  • Temperature : Room temperature preferred to avoid Boc group decomposition.

Comparative Analysis with Related Compounds

  • The compound is structurally related to Boc-protected 4-methoxyphenylalanine derivatives and 3-fluoro-4-methylphenylalanine analogs.
  • Introduction of the fluoro substituent at the 3-position influences the electronic properties and may require slight modification of reaction conditions to maintain yield.
  • Boc protection methods are consistent across these analogs, with minor adjustments in solvent or base depending on solubility.

Research Findings & Literature Insights

  • While direct literature specifically on 2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is limited, extensive data on structurally similar Boc-protected amino acids support the outlined synthetic approach.
  • Patents and research articles emphasize the importance of Boc protection for amino acid derivatives to facilitate further synthetic transformations and improve stability.
  • Industrial scale-up typically involves continuous flow reactors for Boc protection to enhance reproducibility and yield.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Substituted alanine synthesis 3-fluoro-4-methoxybenzaldehyde, NH3, KCN Formation of racemic or chiral 3-fluoro-4-methoxyphenylalanine
Boc protection Di-tert-butyl dicarbonate, base, solvent Boc-protected amino acid, stable for further use
Purification Recrystallization, chromatography High purity product (>95%)
Characterization NMR, MS, HPLC Confirmation of structure and purity

Q & A

Q. What are the key synthetic routes for preparing 2-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid?

The synthesis typically involves:

  • Protection of the amino group : Use of tert-butoxycarbonyl (Boc) anhydride or Boc-Cl under basic conditions (e.g., triethylamine) to protect the amine .
  • Coupling of the aromatic moiety : Introduction of the 3-fluoro-4-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on precursor availability .
  • Acid deprotection : Final hydrolysis of ester intermediates using LiOH in THF/water mixtures to yield the propanoic acid backbone .
    Critical parameters : Solvent choice (THF for solubility), temperature control (<40°C to prevent Boc group cleavage), and purification via reverse-phase HPLC or column chromatography .

Q. How is the Boc-protecting group advantageous in peptide synthesis applications?

The Boc group:

  • Prevents undesired side reactions : Shields the amino group during coupling steps, minimizing racemization or nucleophilic interference .
  • Facilitates orthogonal deprotection : Removed selectively under acidic conditions (e.g., TFA) without affecting acid-labile functional groups in complex peptides .
  • Enables structural characterization : Boc-protected intermediates are stable under standard LC-MS conditions, aiding in mass verification .

Q. What spectroscopic methods are used to confirm the compound’s structure?

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons), aromatic protons (δ 6.8–7.2 ppm), and carboxylic acid (δ ~12 ppm) .
  • FT-IR : Peaks at ~1700 cm<sup>-1</sup> (C=O stretch of Boc and carboxylic acid) and ~1250 cm<sup>-1</sup> (C-F stretch) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup> for C15H19FNO5 requires m/z 312.1252) ensures molecular integrity .

Advanced Research Questions

Q. How does the 3-fluoro-4-methoxyphenyl substituent influence the compound’s physicochemical properties?

Comparative data :

SubstituentLogPcalcAqueous Solubility (mg/mL)Metabolic Stability (t1/2, human microsomes)
3-Fluoro-4-methoxy2.30.45>60 min
4-Chloro-3-methyl2.80.1235 min
Unsubstituted phenyl1.91.20<20 min
Key findings : The 3-fluoro-4-methoxy group balances lipophilicity (LogP ~2.3) and solubility, enhancing bioavailability compared to halogenated analogs . The electron-withdrawing fluorine also reduces oxidative metabolism, improving stability .

Q. What challenges arise in optimizing stereochemical purity during synthesis?

  • Racemization risk : Occurs during Boc deprotection or coupling steps. Mitigation strategies include:
    • Using low-temperature (-20°C) TFA treatments .
    • Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • Stereochemical validation : X-ray crystallography or Mosher’s ester analysis resolves ambiguities in NOE or coupling constant data .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Docking studies : The 3-fluoro-4-methoxy group’s orientation in kinase ATP-binding pockets (e.g., EGFR) was predicted using AutoDock Vina. Key interactions:
    • Fluorine forms halogen bonds with backbone carbonyls (ΔG ~-9.2 kcal/mol).
    • Methoxy oxygen hydrogen-bonds to catalytic lysine residues .
  • MD simulations : 100-ns trajectories revealed stable binding despite solvent exposure of the carboxylic acid group .

Methodological Considerations

Q. How to resolve contradictions in solubility data across literature sources?

  • Standardize assay conditions : Use USP phosphate buffers (pH 6.8–7.4) and nephelometry for turbidity measurements .
  • Account for polymorphism : DSC and PXRD identify crystalline vs. amorphous forms, which differ in solubility by >10-fold .

Q. What protocols ensure reproducibility in Boc-deprotection kinetics?

  • In situ monitoring : Track reaction progress via <sup>19</sup>F NMR (for fluorine-containing analogs) or UV-Vis at 220 nm (Boc group absorbance) .
  • Acid concentration gradients : TFA in DCM (20–50% v/v) with 0.5-hour increments prevents over-degradation of acid-sensitive moieties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
Reactant of Route 2
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2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid

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